molecular formula C17H18O3 B5597472 4-isopropylphenyl 4-methoxybenzoate

4-isopropylphenyl 4-methoxybenzoate

Cat. No.: B5597472
M. Wt: 270.32 g/mol
InChI Key: NAZBJCUXDJWTIN-UHFFFAOYSA-N
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Description

4-isopropylphenyl 4-methoxybenzoate is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.125594432 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Material Science

  • Waste-Free Synthesis of Condensed Heterocyclic Compounds : A study by Shimizu et al. (2009) demonstrates the rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, which efficiently produces 8-substituted isocoumarin derivatives exhibiting solid-state fluorescence. This method showcases the potential of 4-isopropylphenyl 4-methoxybenzoate in synthesizing fluorescent materials for various applications, including organic electronics and sensing technologies Shimizu, M., Hirano, K., Satoh, T., & Miura, M. (2009). The Journal of Organic Chemistry.

  • Polymorphism-Dependent Emission : Gu et al. (2012) explored the synthesis and optical properties of di(p-methoxylphenyl)dibenzofulvene and its analogues, which show polymorphism-dependent emission in the solid state. These compounds, including derivatives of this compound, exhibit potential for use in optical waveguides and amplified spontaneous emission, highlighting their relevance in advanced optical materials and devices Gu, X., Yao, J., Zhang, G., et al. (2012). Advanced Functional Materials.

Environmental Science and Analytical Chemistry

  • Determination of UV Filters in Environmental Samples : The presence of UV filters, including derivatives of this compound, in environmental samples like water, sediment, and sewage sludge, has been investigated due to their potential endocrine-disrupting effects. Zhang et al. (2011) developed a method for determining benzophenone and benzotriazole UV filters in sediment and sewage sludge, emphasizing the environmental relevance of these compounds and the need for monitoring their presence in ecosystems Zhang, Z.-F., Ren, N.-q., Li, Y.-F., et al. (2011). Environmental Science & Technology.

  • Photodegradation Studies of UV Filters : Schwack and Rudolph (1995) studied the photochemistry of dibenzoyl methane UVA filters, including 4-isopropyldibenzoyl methane, under different solvent conditions. Their findings contribute to understanding the stability and degradation pathways of these compounds when exposed to UVA light, which is crucial for assessing their longevity and efficacy in sunscreen formulations Schwack, W. & Rudolph, T. (1995). Journal of Photochemistry and Photobiology B: Biology.

Properties

IUPAC Name

(4-propan-2-ylphenyl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12(2)13-4-10-16(11-5-13)20-17(18)14-6-8-15(19-3)9-7-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZBJCUXDJWTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.